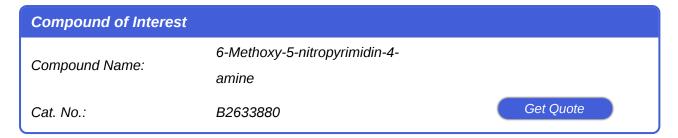


A Technical Guide to the Solubility of 6-Methoxy-5-nitropyrimidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **6-Methoxy-5-nitropyrimidin-4-amine**. Due to the limited availability of published quantitative solubility data for this compound, this document focuses on predicting its solubility based on its molecular structure and outlines detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity and the principle of "like dissolves like."[1] The molecular structure of **6-Methoxy-5-nitropyrimidin-4-amine**, shown below, contains both polar and non-polar functional groups, which will dictate its interaction with various solvents.

Structure of **6-Methoxy-5-nitropyrimidin-4-amine**:[2]

- Polar functional groups: Amine (-NH2), Nitro (-NO2), Methoxy (-OCH3), and the nitrogen atoms within the pyrimidine ring. These groups can participate in hydrogen bonding and dipole-dipole interactions.
- Non-polar components: The pyrimidine ring itself has some aromatic character, contributing to non-polar interactions.



Based on this structure, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 6-Methoxy-5-nitropyrimidin-4-amine

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Moderately to Sparingly Soluble	The amine and nitro groups can form hydrogen bonds with protic solvents. However, the overall molecule's size and aromaticity may limit high solubility in water.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	Soluble	These solvents can accept hydrogen bonds and have strong dipole moments, which should effectively solvate the polar functional groups of the compound.
Non-polar	Hexane, Toluene	Insoluble to Sparingly Soluble	The significant polarity from the amine, nitro, and methoxy groups will likely prevent dissolution in nonpolar solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	Sparingly to Moderately Soluble	These solvents have a moderate polarity and may offer some solubility, but are less effective than polar aprotic solvents.



Experimental Protocols for Solubility Determination

To obtain accurate, quantitative solubility data, empirical determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility.[3][4][5]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Objective: To determine the saturation concentration of **6-Methoxy-5-nitropyrimidin-4-amine** in a given solvent at a controlled temperature.

Materials:

- 6-Methoxy-5-nitropyrimidin-4-amine (solid)
- Selected solvents (e.g., water, DMSO, ethanol)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Analytical balance

Procedure:

Preparation: Add an excess amount of solid 6-Methoxy-5-nitropyrimidin-4-amine to a vial.
 The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4][5]

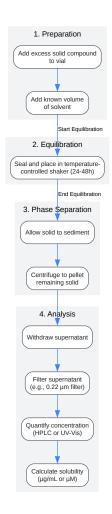


- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[4] Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][6]
- Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials at a high speed to pellet any remaining suspended solid.
- Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
- Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
- Analysis:
 - Prepare a series of standard solutions of known concentrations of 6-Methoxy-5nitropyrimidin-4-amine in the same solvent.
 - Analyze both the filtered saturated solution and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the compound in the saturated sample.
- Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in μg/mL or μM.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.





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Workflow for Thermodynamic Solubility Determination.

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